molecular formula C20H31N5O3 B12353984 6-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethyl-1,3-diazinane-2,4-dione

6-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethyl-1,3-diazinane-2,4-dione

Cat. No.: B12353984
M. Wt: 389.5 g/mol
InChI Key: JADHGQADRLAYCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Urapidil undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include triethylamine, hydrochloric acid, and ammonium solution . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Urapidil has a wide range of scientific research applications:

Comparison with Similar Compounds

Urapidil is unique due to its dual mechanism of action as an α-blocker and 5HT-1A receptor activator . Similar compounds include:

    Prazosin: Another α-blocker used to treat hypertension, but it does not have the 5HT-1A receptor activation property.

    Doxazosin: Similar to prazosin, it is used for hypertension but lacks the central antihypertensive activity of urapidil.

    Terazosin: Another α-blocker with similar uses but without the ability to cross the blood-brain barrier and activate the 5HT-1A receptor.

Urapidil’s ability to prevent reflex tachycardia and its central antihypertensive activity make it a unique and valuable compound in the treatment of hypertension .

Properties

Molecular Formula

C20H31N5O3

Molecular Weight

389.5 g/mol

IUPAC Name

6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C20H31N5O3/c1-22-18(15-19(26)23(2)20(22)27)21-9-6-10-24-11-13-25(14-12-24)16-7-4-5-8-17(16)28-3/h4-5,7-8,18,21H,6,9-15H2,1-3H3

InChI Key

JADHGQADRLAYCX-UHFFFAOYSA-N

Canonical SMILES

CN1C(CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC

Origin of Product

United States

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